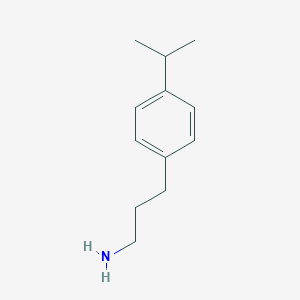

3-(4-Isopropylphenyl)propan-1-amine

Description

Historical Context and Emergence in Contemporary Chemical Literature

The precise historical timeline of the first synthesis and characterization of 3-(4-isopropylphenyl)propan-1-amine is not prominently documented in readily available scientific literature. Its emergence appears to be more recent and is primarily noted in chemical supplier catalogs and patent literature, suggesting its role as a specialized building block rather than a compound of widespread historical investigation. General methods for the synthesis of phenylpropylamines, which have been known for a considerable time, would theoretically allow for its preparation. For instance, the Gabriel synthesis, a well-established method for preparing primary amines, could be adapted for this purpose, starting from 1-(3-chloropropyl)-4-isopropylbenzene. google.com Another viable route is the reductive amination of 3-(4-isopropylphenyl)propanal.

While early research into broad classes of analgesics and psychoactive compounds in the mid-20th century explored a vast number of substituted phenethylamines and phenylpropylamines, specific documentation detailing the initial isolation or systematic study of the 4-isopropyl variant is scarce. Its CAS number, 165736-01-6, points to a more modern registration in chemical databases. sigmaaldrich.com The compound's presence in the catalogs of chemical suppliers indicates its availability for contemporary research endeavors, likely as a starting material for the synthesis of more complex molecules.

Significance of the this compound Moiety in Organic Synthesis and Functional Materials

The synthetic utility of this compound lies in the reactivity of its primary amine group and the potential for functionalization of the aromatic ring. Primary amines are versatile nucleophiles and can undergo a wide array of chemical transformations, making this compound a valuable intermediate.

Key Synthetic Transformations:

Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a fundamental reaction in the synthesis of a vast number of organic molecules with diverse biological and material properties.

Imine Formation and Reductive Amination: Reaction with aldehydes and ketones yields imines, which can be subsequently reduced to form secondary amines. This two-step process, known as reductive amination, is a powerful tool for constructing more complex amine architectures.

N-Alkylation and N-Arylation: The nitrogen atom can be directly alkylated or arylated using appropriate electrophiles, further expanding the diversity of accessible derivatives.

Coordination to Metal Centers: The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating to various metal centers. This property is crucial for the development of novel catalysts and metal-containing functional materials.

While specific research detailing the use of this compound in functional materials is limited, the structural components suggest potential applications. The isopropylphenyl group can impart hydrophobicity and influence the packing of molecules in the solid state. Polymers incorporating this moiety could exhibit interesting thermal and mechanical properties. For instance, polymers with pendant allyl functionalities have been shown to be useful in biomedical applications, and one could envision the amine group of this compound being used to introduce this functionality into a polymer backbone. mdpi.com

Overview of Current Research Avenues Pertaining to this compound

Current research interest in this compound and its derivatives appears to be primarily focused on its potential as an intermediate in the synthesis of pharmacologically active molecules. The phenylpropylamine scaffold is a common feature in many centrally acting drugs. Although direct studies on the biological activity of this compound are not widely published, its structural similarity to known therapeutic agents makes it an attractive starting point for drug discovery programs.

Patent literature hints at the inclusion of the 4-isopropylphenylpropyl moiety in broader claims for compounds with potential therapeutic applications, although specific examples are often not detailed. The exploration of derivatives of 1-phenyl-3-(4-piperidyl)-1-propanone as drugs showcases the pharmaceutical interest in related structures. drugbank.com

Furthermore, the field of catalysis is another potential area of application. The amine functionality can be used to direct metal-catalyzed C-H activation reactions on the aromatic ring, allowing for the selective introduction of new functional groups. This is a rapidly developing area of organic synthesis that enables the efficient construction of complex molecules.

Below is a table summarizing the basic properties of this compound:

| Property | Value | Reference |

| CAS Number | 165736-01-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₉N | sigmaaldrich.com |

| Molecular Weight | 177.29 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CC(C)c1ccc(CCCN)cc1 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWADJRXWKNYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589844 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165736-01-6 | |

| Record name | 4-(1-Methylethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165736-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(propan-2-yl)phenyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Isopropylphenyl Propan 1 Amine and Its Analogues

Classical and Modern Synthetic Approaches to 3-(4-Isopropylphenyl)propan-1-amine

The construction of the this compound scaffold can be achieved through several established and contemporary synthetic routes. These methods offer flexibility in starting materials and reaction conditions, catering to various synthetic needs.

Investigations into Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a direct and versatile method for the formation of primary, secondary, and tertiary amines from carbonyl compounds. jocpr.commdpi.com This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org The synthesis of this compound can be efficiently achieved by the reductive amination of 3-(4-isopropylphenyl)propanal.

Key to the success of reductive amination is the choice of reducing agent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid side reactions. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.com To circumvent this, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed as they selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org The use of NaBH₃CN, however, raises concerns about cyanide in the waste stream, making NaBH(OAc)₃ a more attractive alternative in many cases. masterorganicchemistry.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. jocpr.com These include the use of H₂ gas with heterogeneous catalysts like nickel or cobalt particles, which offer high selectivity and mild reaction conditions. organic-chemistry.org For instance, amorphous cobalt particles, generated in situ from CoCl₂ and a borohydride reagent, have been shown to effectively catalyze reductive amination with aqueous ammonia (B1221849) as the nitrogen source. organic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, mild, and avoids cyanide waste. masterorganicchemistry.comorganic-chemistry.org | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reducing agent, high selectivity. organic-chemistry.org | Requires specialized equipment for handling H₂ gas. |

Nucleophilic Substitution Pathways in the Preparation of this compound

Nucleophilic substitution represents a fundamental and widely utilized method for the synthesis of amines. This approach typically involves the reaction of an alkyl halide with a nitrogen nucleophile. For the synthesis of this compound, a suitable precursor would be a 3-(4-isopropylphenyl)propyl halide, which can then react with ammonia or an ammonia equivalent.

A significant challenge in using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.org To circumvent this issue, the Gabriel synthesis offers a classic and effective alternative for the preparation of primary amines. This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as the nucleophile, attacking the alkyl halide to form an N-alkylphthalimide. Subsequent hydrolysis or hydrazinolysis of the phthalimide group then liberates the desired primary amine, in this case, this compound. youtube.com This method prevents over-alkylation because the nitrogen in the phthalimide is not sufficiently nucleophilic to react with another molecule of the alkyl halide.

Another strategy to control the reaction and avoid polyalkylation is the use of sodium azide (B81097) (NaN₃) as the nitrogen source. The azide ion (N₃⁻) is an excellent nucleophile that reacts with the alkyl halide to form an alkyl azide. The resulting azide can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process provides a clean and high-yielding route to primary amines.

Multi-component Reactions for the Derivatization of the this compound Core

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is particularly well-suited for creating libraries of structurally diverse compounds. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative. wikipedia.orgillinois.edu

By employing this compound as the amine component in an Ugi reaction, a wide array of derivatives can be synthesized. The versatility of the Ugi reaction stems from the large number of commercially available aldehydes, carboxylic acids, and isocyanides that can be used as inputs. illinois.edu This allows for the systematic modification of the substituents around the core amine structure, facilitating the exploration of structure-activity relationships in medicinal chemistry programs.

The reaction is typically conducted in polar protic solvents like methanol (B129727) and proceeds under mild conditions, tolerating a broad range of functional groups. wikipedia.orgillinois.edu The mechanism involves the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org Variations of the Ugi reaction, such as replacing the carboxylic acid with other nucleophiles like phenols (Ugi-Smiles reaction), further expand the scope of accessible structures. wikipedia.org

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org These reactions are invaluable for the synthesis of derivatives of this compound, particularly for modifying the aromatic ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com To synthesize derivatives of this compound, one could start with a protected form of the amine, such as N-Boc-3-(4-bromophenyl)propan-1-amine. This aryl bromide can then be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.org

The Heck reaction provides another powerful tool for derivatization. This reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. youtube.com For instance, an aryl halide derivative of this compound could be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

Other notable palladium-catalyzed reactions include the Sonogashira coupling (coupling with a terminal alkyne), the Stille coupling (coupling with an organotin compound), and the Kumada coupling (coupling with a Grignard reagent), all of which offer unique advantages for creating a diverse range of analogues. youtube.com The choice of reaction often depends on the desired substituent and the functional group tolerance of the substrates.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | High functional group tolerance, commercially available reagents. libretexts.orgyoutube.com |

| Heck | Unsaturated halide/triflate + Alkene | Forms C-C bonds to alkenes, useful for vinylation. youtube.com |

| Sonogashira | Organic halide/triflate + Terminal alkyne | Introduces alkynyl groups, requires a copper co-catalyst. youtube.com |

| Stille | Organotin compound + Organic halide/triflate | Tolerates a wide range of functional groups, but tin reagents are toxic. youtube.com |

| Kumada | Grignard reagent + Organic halide/triflate | Highly reactive, but limited by functional group compatibility. youtube.com |

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule often resides in a single enantiomer. tcichemicals.com Stereoselective methods for the synthesis of this compound and its analogues are therefore highly sought after.

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry. One common approach involves the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For the synthesis of chiral analogues of this compound, a chiral auxiliary can be attached to the amine or a precursor.

For example, in a reductive amination approach, a chiral amine can be used as the auxiliary. The reaction of 3-(4-isopropylphenyl)propanal with a chiral amine would lead to a chiral imine. Subsequent reduction of this imine would proceed with facial selectivity, leading to a diastereomeric mixture of amines. After separation of the diastereomers, the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched primary amine.

Another strategy involves the diastereoselective reduction of a prochiral imine derived from 3-(4-isopropylphenyl)propanal and a non-chiral amine, using a chiral reducing agent or a catalyst system containing a chiral ligand. d-nb.info The chiral catalyst creates a chiral environment around the imine, favoring the formation of one enantiomer over the other.

Furthermore, iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for the synthesis of chiral amines. nih.gov For instance, 3,3-diarylallyl phthalimides can be synthesized and then subjected to iridium-catalyzed asymmetric hydrogenation to produce 3,3-diarylpropyl amines with high enantioselectivity. nih.gov This methodology could be adapted for the synthesis of chiral analogues of this compound.

Enantioselective Approaches to Optically Active this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule often resides in a single enantiomer. nih.govyale.edu A prominent and widely adopted method for the asymmetric synthesis of chiral amines, including derivatives structurally similar to this compound, involves the use of tert-butanesulfinamide (tBS). nih.govyale.edu This chiral amine reagent has proven to be exceptionally versatile for preparing a broad spectrum of amine structures from readily available starting materials. nih.gov

The general three-step sequence for employing tert-butanesulfinamide is as follows:

Condensation: The chiral tert-butanesulfinamide is condensed with a ketone or aldehyde. In the context of synthesizing analogues of this compound, this would typically involve a substituted propiophenone (B1677668) or cinnamaldehyde (B126680) derivative.

Nucleophilic Addition: A nucleophile is added to the resulting N-sulfinyl imine. The stereochemical outcome of this addition is directed by the chiral sulfinyl group, leading to a diastereomerically enriched product.

Deprotection: The tert-butanesulfinyl group is cleaved under acidic conditions to afford the desired chiral primary amine. nih.gov

The diastereoselectivity of the nucleophilic addition to N-sulfinylimines is often controlled by the formation of a cyclic, six-membered, chair-like transition state, which is established through the pre-coordination of an organometallic reagent to the aldimine. nih.gov This model rationalizes the preferential attack of the nucleophile on one face of the imine, thereby establishing the desired stereochemistry at the newly formed chiral center. nih.gov The steric bulk of the substituents on the imine can also influence the diastereomeric excess of the product. nih.gov

Imine reductases (IREDs) represent a powerful enzymatic approach for the asymmetric synthesis of chiral amines. These enzymes catalyze the reduction of imines with high enantioselectivity. Dynamic kinetic resolution coupled with reductive amination of prochiral ketones or aldehydes using IREDs has emerged as an efficient strategy for producing both (R)- and (S)-enantiomers of β-arylpropylamines with excellent conversion rates and enantiomeric excesses, often exceeding 90-99% ee. researchgate.net

Another significant strategy for accessing enantiomerically enriched amines is the asymmetric hydrogenation of prochiral enamines or imines catalyzed by transition metal complexes bearing chiral ligands. nih.gov Iridium catalysts, in particular, have been successfully employed for the asymmetric hydrogenation of 3,3-diarylallyl phthalimides to furnish 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee). nih.gov This method's success is often dependent on the purity of the alkene substrate. nih.gov

| Method | Key Reagent/Catalyst | General Substrate | Key Features |

| Sulfinamide Chemistry | tert-Butanesulfinamide | Ketones/Aldehydes | Versatile, reliable, high diastereoselectivity |

| Imine Reductases (IREDs) | Enzymatic | Prochiral Ketones/Aldehydes | High enantioselectivity, green chemistry |

| Asymmetric Hydrogenation | Iridium-UbaPHOX | 3,3-Diarylallyl phthalimides | Excellent enantioselectivity for specific substrates |

Novel Synthetic Routes and Methodology Development for this compound

The quest for more efficient, atom-economical, and environmentally benign synthetic methods has driven the development of novel strategies for constructing amine-containing molecules like this compound.

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its analogues, several transition metal-catalyzed reactions are of significant relevance.

Rhodium-catalyzed hydroformylation of 4-isopropylstyrene, followed by reductive amination of the resulting aldehyde, represents a plausible two-step route. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to construct the carbon skeleton prior to the introduction of the amine functionality. For instance, a Suzuki coupling between a boronic acid derivative and a suitable vinyl halide could precede a hydroamination or an aza-Michael addition to install the amine group.

Recent advancements have also focused on the direct amination of C-H bonds, which will be discussed in the following section. Transition metals are central to many of these transformations, facilitating the activation of otherwise inert C-H bonds. yale.edu

C-H functionalization has emerged as a transformative approach in organic synthesis, offering the potential to construct complex molecules from simple precursors by directly converting C-H bonds into new C-C or C-X bonds. yale.edu This strategy circumvents the need for pre-functionalized starting materials, thereby improving atom economy and reducing synthetic steps.

For the synthesis of structures related to this compound, a hypothetical C-H functionalization approach could involve the direct coupling of an isopropylbenzene derivative with a three-carbon synthon already containing a protected amine. A directing group strategy is often employed to achieve regioselectivity in such transformations. nih.gov For example, a directing group temporarily attached to the isopropylbenzene core could guide a transition metal catalyst to activate a specific C-H bond for subsequent coupling with an appropriate reaction partner.

A notable development is the three-component sequential coupling of a C-H bond substrate, an alkene, and an electrophilic aminating agent, often catalyzed by rhodium(III) complexes. yale.edu This method allows for the synthesis of α-branched amines and demonstrates high functional group compatibility. yale.edu Inspired by enzymatic processes, quinone-mediated C-H functionalization of primary amines has also been developed. This method involves the in-situ generation of a reactive ketimine intermediate, which can then react with various nucleophiles. chemrxiv.orgrsc.org

| Strategy | Catalyst/Mediator | Key Transformation | Advantages |

| Directed C-H Activation | Transition Metal (e.g., Pd, Rh) | Coupling of an arene with an amine-containing synthon | High regioselectivity, step economy |

| Three-Component Coupling | Rh(III) Catalyst | C-H substrate + alkene + aminating agent | Access to complex amines from simple precursors |

| Quinone-Mediated C-H Functionalization | Quinone Co-factor | α-C-H functionalization of primary amines | Bio-inspired, broad substrate scope |

One-pot and cascade reactions offer significant advantages in terms of efficiency, resource management, and waste reduction by combining multiple synthetic steps into a single operation without isolating intermediates. 20.210.105nih.gov These processes are considered a cornerstone of green chemistry. 20.210.105

The synthesis of this compound and its analogues can be envisioned through various one-pot sequences. For example, a one-pot hydroformylation/reductive amination of 4-isopropylstyrene would be a highly efficient approach.

Cascade reactions, where the product of one reaction triggers the next, can lead to the rapid construction of molecular complexity. nih.gov For instance, a Michael addition of a nucleophile to a cinnamonitrile (B126248) derivative bearing a 4-isopropylphenyl group, followed by in-situ reduction of the nitrile, would constitute a cascade process to deliver the target amine. Organocatalysis has been instrumental in developing new cascade reactions, often utilizing chiral secondary amines to induce stereoselectivity in domino sequences. mdpi.com Three-component cascade reactions involving cyclic ketones, aryl amines, and Michael acceptors have also been developed to synthesize complex nitrogen-containing heterocycles. semanticscholar.org

The development of one-pot protocols for the synthesis of various heterocyclic structures, which can be precursors or analogues of the target compound, is an active area of research. nih.govmdpi.com These methods often feature mild reaction conditions and tolerate a wide range of functional groups. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 4 Isopropylphenyl Propan 1 Amine

Reactivity Profile of the Amine Functionality in 3-(4-Isopropylphenyl)propan-1-amine

The primary aliphatic amine group is the most reactive site in the this compound molecule, governing its behavior in a wide range of chemical transformations.

The nitrogen atom of the amine group possesses a lone pair of electrons, making it both a Brønsted base (a proton acceptor) and a nucleophile (an electron pair donor to electrophilic carbons).

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. alfa-chemistry.com For primary alkylamines, pKa values are typically in the range of 10.6 to 10.7. alfa-chemistry.com The presence of the electron-donating isopropylphenyl group can slightly influence the electron density on the nitrogen, but the basicity of this compound is expected to be comparable to other primary amines like propylamine (B44156) (pKa of conjugate acid = 10.69). alfa-chemistry.com A higher pKa value indicates a stronger base. alfa-chemistry.com

Nucleophilicity: Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic atom, typically carbon. masterorganicchemistry.com While closely related, basicity and nucleophilicity are not identical. Basicity is a thermodynamic property measured by equilibrium constants (pKa), while nucleophilicity is a kinetic phenomenon. masterorganicchemistry.com The primary amine group in this compound is a potent nucleophile. It readily participates in reactions such as alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form N-substituted derivatives. libretexts.orgchemrevise.org However, direct alkylation can be difficult to control and may lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com For controlled synthesis of N-substituted products, reductive amination is often a preferred method. libretexts.orgmasterorganicchemistry.com Steric hindrance around the nitrogen atom can reduce nucleophilicity more significantly than it affects basicity. masterorganicchemistry.com

Table 1: Comparative pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Methylamine | 10.59 alfa-chemistry.com |

| Ethylamine | 10.67 alfa-chemistry.com |

| Propylamine | 10.69 alfa-chemistry.com |

This table illustrates the typical basicity of aliphatic amines compared to an aromatic amine. The pKa of this compound is expected to be close to that of propylamine.

The nitrogen atom in the amine group exists in a reduced state and is susceptible to oxidation.

Oxidation: Primary aliphatic amines can be oxidized by various reagents. libretexts.org Strong oxidizing agents can lead to a mixture of products, including hydroxylamines, nitroso compounds, and nitriles. uomustansiriyah.edu.iqresearchgate.net For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can initially form the corresponding hydroxylamine. libretexts.org More vigorous oxidation can lead to the formation of nitriles. researchgate.net The specific products formed depend heavily on the oxidizing agent and reaction conditions. For example, some transition metal catalysts in the presence of molecular oxygen can selectively oxidize primary amines to nitriles. researchgate.net

Reduction: The amine group in this compound is already in its most reduced form, so it does not typically undergo further reduction. However, synthetic routes to this compound may involve the reduction of other functional groups. For example, this compound can be synthesized by the reduction of 3-(4-isopropylphenyl)propanenitrile or 3-(4-isopropylphenyl)propanamide, commonly using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemrevise.org

Amine Salt Formation: Due to its basicity, this compound readily reacts with acids to form ammonium salts. chemrevise.org For example, reaction with hydrochloric acid (HCl) yields 3-(4-isopropylphenyl)propan-1-ammonium chloride. These salts are typically crystalline solids with higher melting points and greater water solubility than the free amine. chemrevise.org This property is often exploited in the purification and handling of amines.

Coordination Complexes: The lone pair of electrons on the nitrogen atom allows this compound to act as a ligand, donating its electron pair to a metal center to form coordination complexes. chemrevise.org Primary amines can coordinate with various transition metals, and the properties of the resulting complex depend on the metal ion, the other ligands present, and the coordination geometry.

Reactions Involving the Isopropylphenyl Moiety of this compound

The aromatic ring and the isopropyl group also participate in characteristic chemical reactions.

The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The outcome of these reactions is directed by the two substituents already present: the isopropyl group and the propyl-1-amine group.

Directing Effects: Both the isopropyl group and the alkylamino group are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orgtotal-synthesis.com They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orgmasterorganicchemistry.com In this compound, the para position is already occupied by the isopropyl group. Therefore, substitution is directed to the positions ortho to the propyl-1-amine group (C2 and C6) and ortho to the isopropyl group (C3 and C5). However, under acidic conditions, which are common for SEAr reactions (e.g., nitration), the amine group will be protonated to form an ammonium salt (-CH₂CH₂CH₂NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group. youtube.com This dramatically changes the reactivity of the ring, making substitution much more difficult and directing the incoming electrophile to the positions meta to the propylammonium group (C3 and C5).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH(CH₃)₂ (Isopropyl) | Activating | ortho, para youtube.com |

| -CH₂CH₂CH₂NH₂ (Propylamine) | Activating | ortho, para wikipedia.org |

This table summarizes the directing effects of the functional groups present in the molecule under different reaction conditions.

The isopropyl group offers another site for chemical modification, primarily at the benzylic position.

Benzylic Oxidation: The hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon) is particularly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the isopropyl group. libretexts.orgyoutube.com This reaction typically cleaves the C-C bonds of the alkyl group, converting the benzylic carbon into a carboxylic acid. libretexts.org Therefore, vigorous oxidation of this compound would be expected to yield 4-(3-aminopropyl)benzoic acid, provided the amine group is protected or survives the harsh oxidative conditions. For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com

Benzylic Halogenation: The benzylic position can also be halogenated, for example, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a radical mechanism and would replace the benzylic hydrogen of the isopropyl group with a bromine atom, yielding 3-(4-(2-bromopropan-2-yl)phenyl)propan-1-amine. The stability of the intermediate benzylic radical facilitates this selective reaction. libretexts.org

Mechanistic Elucidation of Reactions Pertaining to this compound

However, based on the known reactivity of primary amines and substituted phenethylamines, it is possible to describe the established methodologies that would be employed to investigate the reaction mechanisms of this compound. The following sections outline the principles of such experimental and computational studies, drawing on findings from analogous chemical systems to illustrate the types of results that would be sought.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Reaction Intermediates)

Experimental investigations are fundamental to elucidating reaction mechanisms, providing empirical data on the sequence of bond-forming and bond-breaking events. For a primary amine like this compound, key reactions for mechanistic study would include N-acylation, oxidation, and alkylation.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H, N-H, or other bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For instance, in a hypothetical oxidation reaction of this compound at the carbon adjacent to the nitrogen, a primary KIE (kH/kD > 1) would be expected if the C-H bond is broken in the slowest step. The magnitude of the KIE can provide insight into the geometry of the transition state. A large KIE suggests a linear transition state where the hydrogen is symmetrically transferred, while a smaller KIE may indicate a non-linear or early/late transition state.

To investigate the role of the amine group itself, a nitrogen KIE (k¹⁴N/k¹⁵N) could be measured. For example, in an N-acylation reaction, a significant nitrogen KIE would imply that the nucleophilic attack of the amine nitrogen is part of the rate-determining step.

Illustrative Data for KIE in Amine Reactions

The following table illustrates the kind of data that would be generated in such a study, based on general principles of KIE in amine oxidations.

| Reaction Type | Isotopic Substitution | Theoretical k_light / k_heavy | Implication for Rate-Determining Step |

| C-H Oxidation | C-D at α-carbon | ~2-7 | C-H bond cleavage is rate-determining. |

| N-H Deprotonation | N-D | ~1-2 | N-H bond breaking may be involved but is often fast. |

| N-Acylation | ¹⁵N | >1.02 | N-C bond formation is part of the rate-determining step. |

This table is illustrative and does not represent experimental data for this compound.

Reaction Intermediates:

The detection and characterization of reaction intermediates are crucial for confirming a proposed reaction pathway. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, UV-Vis) under specific conditions (e.g., low temperature) could be used to observe transient species.

In an N-acylation reaction with an acid chloride, a tetrahedral intermediate is proposed to form when the amine attacks the carbonyl carbon. While typically unstable, its existence can be inferred through trapping experiments or by studying the reaction under conditions that stabilize it. Similarly, in certain oxidation reactions, radical cations or iminium ions might be formed as intermediates.

Computational Mechanistic Analyses and Transition State Investigations

In the absence of direct experimental data, computational chemistry provides a powerful avenue for predicting and understanding reaction mechanisms. Using methods like Density Functional Theory (DFT), it is possible to model the reaction pathways of this compound.

Transition State Investigations:

Computational modeling can locate and characterize the transition state (TS) for a proposed reaction, which represents the highest energy point along the reaction coordinate. The geometry and energy of the TS are critical for understanding the reaction's feasibility and kinetics. For example, in a hypothetical SN2 alkylation of this compound, computational analysis would reveal the geometry of the pentacoordinate transition state and the activation energy required to reach it.

Studies on related amine acylations have used computational methods to visualize the transition state, showing, for instance, how adjacent functional groups might stabilize the partial positive charge that develops on the nitrogen atom. For this compound, a computational study of its N-acylation would likely investigate the approach of the acylating agent and the subsequent formation of the tetrahedral intermediate, calculating the energy barriers for each step.

Computational Data for a Hypothetical Reaction

The following table provides an example of the kind of data that would be generated from a computational analysis of a hypothetical N-acetylation of this compound.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Transition State Geometry |

| Nucleophilic Attack on Acetyl Chloride | 50 - 70 | Amine N approaching carbonyl C; N-C distance ~2.0-2.5 Å |

| Collapse of Tetrahedral Intermediate | 20 - 30 | Elongation of the C-Cl bond |

This table is illustrative and based on general values for amine acylation; it does not represent specific computational results for this compound.

By combining experimental approaches like KIE with computational modeling, a comprehensive picture of the chemical reactivity of this compound could be developed. However, at present, such specific studies have not been reported in the scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Isopropylphenyl Propan 1 Amine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. In the case of 3-(4-isopropylphenyl)propan-1-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the propyl chain protons, and the isopropyl group protons. docbrown.info

The protons on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen, causing them to appear at a lower field (higher ppm value) than typical alkane protons. openstax.org The amine (N-H) protons themselves often present as a broad signal, the chemical shift of which can be variable. openstax.org A key technique for identifying the N-H signal is through D₂O exchange, where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the amine proton signal. openstax.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.2 | Doublet |

| Isopropyl -CH | ~2.9 | Septet |

| Propyl -CH₂- (adjacent to ring) | ~2.6 | Triplet |

| Propyl -CH₂- (middle) | ~1.8 | Multiplet |

| Propyl -CH₂- (adjacent to NH₂) | ~2.7 | Triplet |

| Aromatic -CH | ~7.1-7.3 | Doublets |

| Amine -NH₂ | Variable (often broad) | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Carbon-13 (13C) NMR Spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the broadband decoupled ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. docbrown.info For instance, the aromatic carbons will appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the propyl and isopropyl groups will be found in the upfield region. wisc.edu Carbons bonded to the nitrogen atom are slightly deshielded and appear at a lower field than comparable alkane carbons. openstax.org

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. miamioh.edu By running a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can determine the number of hydrogens attached to each carbon atom. miamioh.edu

DEPT-90: Only CH signals are observed.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in DEPT spectra. miamioh.edu

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| Isopropyl -C H₃ | ~24 | Positive |

| Isopropyl -C H | ~33 | Positive |

| Propyl -C H₂- (adjacent to ring) | ~34 | Negative |

| Propyl -C H₂- (middle) | ~32 | Negative |

| Propyl -C H₂- (adjacent to NH₂) | ~42 | Negative |

| Aromatic -C H | ~126-128 | Positive |

| Aromatic Quaternary Carbons | ~138, ~147 | Absent |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

For more complex derivatives or to resolve any ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of the propyl chain in this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, allowing for definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the propyl chain to the isopropyl-substituted phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a "fingerprint" of the molecule. docbrown.info

For this compound, key vibrational bands would include:

N-H Stretching: Primary amines typically show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. openstax.org These bands are often broader than O-H stretches. docbrown.info

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

N-H Bending: The N-H bending (scissoring) vibration for primary amines appears in the range of 1580-1650 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring, which often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. docbrown.info

For this compound (molecular weight: 177.29 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 177. sigmaaldrich.comcymitquimica.com A small M+1 peak at m/z 178 would also be present due to the natural abundance of ¹³C. docbrown.info

A characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. openstax.org For this compound, this would lead to the formation of a stable iminium ion. Another likely fragmentation is the loss of the isopropyl group, a benzylic cleavage, which would result in a prominent peak.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. docbrown.info This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For instance, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of a newly synthesized compound and for identifying the composition of its fragments, which in turn helps to verify the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules like this compound and its derivatives. This method probes the electronic transitions between molecular orbitals, primarily the π→π* and n→π* transitions, which are characteristic of aromatic systems and molecules containing heteroatoms with non-bonding electrons.

In aromatic derivatives, the position and intensity of absorption bands are sensitive to the molecular structure, the nature of substituents on the aromatic ring, and the solvent environment. For instance, the introduction of an electron-donating substituent on a phenyl ring can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. researchgate.net The electronic properties of the isopropylphenyl moiety in this compound and its derivatives are therefore central to their UV-Vis absorption characteristics.

Research on related aromatic imines has demonstrated that their UV-Vis spectra can be systematically modified by altering their chemical structure or through formulation with other electroactive polymers. mdpi.com Studies on various aromatic imines containing thiazole (B1198619) heterocycles revealed distinct absorption bands corresponding to π–π* and n–π* transitions. mdpi.com The molar absorption coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can vary significantly with changes in molecular conformation and concentration, sometimes leading to a hypochromic effect (decrease in absorption intensity). mdpi.com In compositions involving a polymer like PTB7, isosbestic points—specific wavelengths where the total absorbance of a sample does not change during a chemical reaction or physical change—can be observed, confirming changes in the macromolecular organization. mdpi.com

The table below presents representative UV-Vis absorption data for aromatic imine derivatives, illustrating how structural modifications influence electronic absorption properties.

Table 1: UV-Vis Absorption Data for Representative Aromatic Imine Derivatives in 1,2-dichlorobenzene (B45396) (DCB)

| Compound | Transition | λmax (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 3,5-di(diMeTPA)-1,2,4-ThdiAz | Imine Bond | ~460 | 28010–28968 |

| di(FPh-ThAz-An)-TPA | Imine Bond | ~440 | Not specified |

| PTB7 Polymer | Polymer Backbone | ~620, ~680 | Not specified |

Data synthesized from a study on aromatic imines and their compositions. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. This technique has been instrumental in characterizing various derivatives of propanamines and related structures. mdpi.commdpi.com

The analysis of derivatives of this compound by SCXRD allows for an unambiguous determination of their molecular conformation in the solid state. This includes the orientation of the isopropylphenyl group relative to the propanamine side chain. Furthermore, SCXRD reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.commdpi.com

A pertinent example is the structural characterization of a cyclobenzaprine-tetraphenylborate (CBP-TPB) complex, where cyclobenzaprine (B1214914) is a dimethyl-propanamine derivative. mdpi.com The SCXRD study provided detailed crystallographic data, including the unit cell dimensions, space group, and the arrangement of molecules within the cell. mdpi.com Such studies, often complemented by Hirshfeld surface analysis, can quantify and visualize the noncovalent interactions that stabilize the crystal packing. mdpi.com Similarly, studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane (MDMA), another phenyl-propan-amine derivative, have used X-ray diffraction to determine its solid-state conformation, revealing preferences for specific rotamers (conformational isomers). nih.gov

The table below summarizes the crystallographic data obtained for the cyclobenzaprine-tetraphenylborate complex, showcasing the type of information yielded by an SCXRD experiment.

Table 2: Crystallographic Data for Cyclobenzaprine-Tetraphenylborate (CBP-TPB) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.516 |

| b (Å) | 18.067 |

| c (Å) | 23.235 |

| α (°) | 90 |

| β (°) | 93.115 |

| γ (°) | 90 |

| Volume (ų) | 6894.2 |

| Z (Formula units per cell) | 8 |

| Radiation | MoKα (λ = 0.71073 Å) |

Data sourced from the study of a cyclobenzaprine-tetraphenylborate complex. mdpi.com

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical phenomenon in heterocyclic chemistry. clockss.org For derivatives of this compound that incorporate a heterocyclic moiety, particularly those with amine functionalities, the potential for tautomerism must be considered. A common form is amino-imino tautomerism, where a proton migrates between a ring nitrogen and an exocyclic amine group. nih.gov

The elucidation of the predominant tautomeric form is crucial as different tautomers can exhibit distinct chemical reactivity and physical properties. clockss.org Spectroscopic and computational methods are often combined to investigate tautomeric equilibria. For example, studies on acridin-9-amines have shown that some derivatives exist primarily in the imino tautomeric form in the ground state, while others can coexist as both amino and imino tautomers depending on the solvent. nih.gov These studies demonstrate that the preference for a particular tautomer can change between the ground electronic state (S₀) and the first excited singlet state (S₁). nih.gov Theoretical calculations can predict the relative stabilities of the tautomers and the energy barriers for their interconversion, while absorption and fluorescence spectra provide experimental evidence for the forms present in different states. nih.gov For some acridin-9-amine derivatives, the imino form is more stable in the ground state, but upon photoexcitation, the amino form becomes the emitting species, highlighting a complex interplay between tautomerism and photophysics. nih.gov

Computational Chemistry and Theoretical Studies of 3 4 Isopropylphenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an ideal tool for studying organic molecules. DFT calculations can provide deep insights into the geometry, stability, and reactivity of 3-(4-isopropylphenyl)propan-1-amine.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is crucial for identifying its most stable three-dimensional structure. The flexibility arises from the rotation around the single bonds of the propyl amine side chain.

A conformational analysis of the parent compound, 3-phenylpropylamine, has been performed using DFT methods, which provides a strong basis for understanding the behavior of the isopropyl-substituted analogue. researchgate.netgoogle.com.trdergipark.org.tr These studies typically involve rotating the dihedral angles along the C-C-C-N backbone to map the potential energy surface and identify stable conformers, such as gauche and trans forms. For this compound, the presence of the bulky isopropyl group would also influence the rotational barrier and the relative stability of different conformers.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield key geometrical parameters. researchgate.net While experimental crystal structure data for this specific molecule is unavailable, theoretical calculations provide reliable predictions for these values.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as direct computational data for the target molecule is not published.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-C (propyl) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angles | C-C-C (propyl) | ~112° |

| C-C-N | ~110° | |

| Dihedral Angle | C(ar)-C-C-N | Varies (e.g., ~60° for gauche, ~180° for trans) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the amine group and the π-system of the isopropylphenyl ring. These are the sites most likely to be involved in nucleophilic attacks or oxidation. The LUMO, conversely, would be distributed over the aromatic ring, representing the most probable sites for electrophilic attack or reduction. researchgate.netresearchgate.net

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) This table presents typical values derived from DFT studies on analogous aromatic amines. scispace.comchemrxiv.org The specific values for this compound would require dedicated calculation.

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.40 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.25 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.65 |

The calculated global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), derived from HOMO and LUMO energies, further quantify the molecule's reactivity.

The distribution of electron density within a molecule is key to its electrostatic interactions and reactivity. DFT calculations can map this distribution, often visualized using Molecular Electrostatic Potential (MEP) maps. These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation.

Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution. wikipedia.orgresearchgate.net This analysis would confirm the electronegative character of the nitrogen atom and show the charge distribution across the carbon skeleton. ijpsat.org

Table 3: Illustrative Mulliken Atomic Charges (Illustrative) Based on general principles and calculations on similar molecules.

| Atom/Group | Expected Partial Charge | Implication |

|---|---|---|

| Nitrogen (N) | Negative | Nucleophilic center, hydrogen bond acceptor |

| Amine Hydrogens (H) | Positive | Susceptible to abstraction, hydrogen bond donor |

| Aromatic Ring | Varied (slight negative on carbons) | π-system interactions |

| Isopropyl Group | Generally neutral/slightly positive | Steric hindrance, lipophilicity |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT is excellent for calculating static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, an MD simulation, particularly in an explicit solvent like water, would be invaluable. researchgate.net It would show the dynamic equilibrium between different conformers (e.g., gauche and trans) of the propyl chain, which is often not a static picture but a fluid interchange. Furthermore, MD simulations can detail the formation and lifetime of hydrogen bonds between the amine group and surrounding water molecules, and the hydrophobic interactions of the isopropylphenyl group. researchgate.netnih.gov This provides a more realistic understanding of the molecule's behavior in a biological or solution-phase context than gas-phase DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model, one needs a dataset of structurally related molecules with measured biological activities (e.g., receptor binding affinity, enzyme inhibition). mdpi.comnih.gov

A QSAR study for analogues of this compound would involve several steps:

Dataset Collection: Synthesizing and testing a series of analogues where the isopropylphenyl or propanamine moiety is systematically modified.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is not over-fitted and can accurately predict the activity of new, untested compounds. nih.gov

Such a model could reveal, for instance, that increasing the size of the alkyl group at the para-position decreases activity due to steric hindrance, or that adding electron-withdrawing groups to the ring enhances activity by modifying the molecule's electronic properties.

Applications and Functionalization of 3 4 Isopropylphenyl Propan 1 Amine in Advanced Research

3-(4-Isopropylphenyl)propan-1-amine as a Versatile Synthetic Building Block

The reactivity of the primary amine group makes this compound an ideal starting point for constructing a diverse array of organic molecules. Its utility lies in its ability to readily participate in numerous chemical transformations, allowing chemists to introduce the isopropylphenyl-propyl substructure into larger, more complex molecular frameworks.

The this compound moiety is a key component in the assembly of intricate molecular architectures. The primary amine provides a nucleophilic site for the formation of carbon-nitrogen bonds, which is fundamental to many synthetic strategies. For instance, it can be used in reactions to build larger molecules that are evaluated for their interaction with biological systems. The lipophilic isopropylphenyl group is a common feature in molecules designed to interact with biogenic amine transporters, suggesting the utility of this building block in developing ligands for neurological targets. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the amine is modified through reactions like acylation, alkylation, or reductive amination to connect it to other molecular fragments.

The derivatization of this compound is a straightforward process that yields a wide range of functional compounds. The primary amine can be readily converted into amides, sulfonamides, imines, and secondary or tertiary amines, each with distinct chemical properties and potential biological activities.

A significant application of primary amines like this compound is in the synthesis of nitrogen-containing heterocycles. gla.ac.uk A general and efficient one-pot, three-step methodology has been developed for creating a class of N-heterocyclic cations from the reaction of primary amines with specific electrophilic starting materials like 2-bromoethyl-phenanthridinium bromide. gla.ac.uk This process involves:

Nucleophilic attack of the primary amine on the iminium moiety of the heteroaromatic system.

Cyclization to form a five-membered ring.

A subsequent hydride loss that results in a rearomatized, structurally complex heterocyclic product. gla.ac.uk

This methodology is noted to be general for all types of primary amines, indicating that this compound is a suitable substrate for generating novel and complex heterocyclic structures, such as imidazo[1,2-f]phenanthridinium derivatives. gla.ac.uk Such derivatizations are crucial for generating libraries of compounds for high-throughput screening in drug discovery.

Research into Biological Activities of this compound and its Derivatives

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Research has focused on synthesizing derivatives and evaluating their effects on different biological targets.

Derivatives of scaffolds similar to this compound have been investigated for their ability to inhibit enzymes and modulate receptors. For example, synthetic 1,3-bis(aryloxy)propan-2-amines, which share the propanamine core, have been studied for their interaction with bacterial enzymes. nih.gov Docking studies on these related compounds suggest potential molecular targets such as the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI, both of which are essential for bacterial survival. nih.gov

Furthermore, the broader class of phenyl-amine derivatives has been explored for activity at various receptors. Derivatives of perhydropyrrolo[3,4-c]pyridines have been evaluated for their inhibitory effects on acetylcholine, histamine (B1213489) (H1), and serotonin (B10506) (5-HT) receptors. nih.gov Similarly, 3-(3,4-dichlorophenyl)-1-indanamine derivatives have been synthesized and assessed as ligands for biogenic amine transporters, including those for dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE). nih.gov These studies highlight the potential for derivatives of this compound to be developed as modulators of key neurological and physiological pathways.

A significant area of research for derivatives of this scaffold is in the development of new antimicrobial agents. The structural motif is found in compounds designed to combat drug-resistant pathogens. Studies on synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Amide derivatives containing a cyclopropane (B1198618) ring, which can be synthesized from amines, have also shown promising antimicrobial and antifungal activity. mdpi.com The biological activity of these compounds is highly dependent on the specific substitutions made to the core structure. For instance, the introduction of halogen atoms into the benzene (B151609) ring has been shown to be beneficial for antifungal activity in some series of compounds. mdpi.com The table below summarizes the antimicrobial activity of selected cyclopropane amide derivatives, illustrating the potential for this class of compounds.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Amide Derivatives

| Compound | S. aureus | E. coli | C. albicans |

| F5 | >128 | >128 | 32 |

| F7 | >128 | >128 | 32 |

| F8 | >128 | >128 | 16 |

| F9 | >128 | >128 | 32 |

| F24 | >128 | >128 | 16 |

| F42 | >128 | >128 | 16 |

| Fluconazole | - | - | 2 |

Data sourced from studies on amide derivatives containing cyclopropane. mdpi.com

In addition to antimicrobial effects, derivatives of similar scaffolds have been investigated for their antiproliferative activity against cancer cell lines. labcompare.com

The this compound scaffold is a valuable tool for identifying and validating new pharmacological targets. Its derivatives can be used as chemical probes to investigate biological pathways. Target identification often begins with computational methods, such as chemical similarity searches and molecular docking, to predict potential protein interactions. nih.gov For example, based on structural similarities to known ligands, derivatives of related propanamines were predicted to target bacterial proteins FtsZ, NorA, and FabI. nih.gov

Experimental validation follows these in silico predictions. For phenyl-amine derivatives targeting neurotransmitter systems, validation techniques include in vitro binding and uptake inhibition assays. nih.gov Further validation can be achieved through more complex experimental models. For instance, in vivo microdialysis in rats has been used to measure real-time changes in extracellular neurotransmitter levels (like dopamine and serotonin) in specific brain regions following administration of a test compound. nih.gov Additionally, ex vivo autoradiography can be employed to determine the occupancy of specific transporter binding sites in the brain, confirming that the compound interacts with its intended target in a living system. nih.gov These methodologies allow researchers to confirm the mechanism of action for new compounds built upon the this compound framework.

Design and Synthesis of Bioactive Analogues with Enhanced Specificity or Potency

While direct research on the design of bioactive analogues specifically from this compound is not extensively documented in publicly available literature, the principles of medicinal chemistry provide a clear framework for such endeavors. The core structure of this compound, featuring a lipophilic isopropylphenyl group and a reactive primary amine, makes it a viable scaffold for the synthesis of novel therapeutic agents.

The primary amine group serves as a key functional handle for derivatization. Through N-acylation, N-alkylation, or reaction with various electrophiles, a diverse library of analogues can be generated. The goal of these modifications would be to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, to enhance its interaction with a specific biological target.

A key strategy in the design of bioactive analogues is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or toxicological profile. For instance, the isopropyl group could be replaced with other alkyl groups, a cycloalkyl ring, or a trifluoromethyl group to probe the steric and electronic requirements of a potential binding pocket. Similarly, the phenyl ring could be substituted with various functional groups (e.g., halogens, hydroxyl, methoxy) or replaced entirely with a different aromatic or heteroaromatic ring system.

The synthesis of N-aryl and N-heteroaryl derivatives is a common approach to explore new chemical space and identify compounds with enhanced biological activity. researchgate.net The introduction of different aromatic or heterocyclic moieties can lead to new interactions with the target protein, potentially increasing potency and selectivity. Structure-activity relationship (SAR) studies, which systematically evaluate the impact of these structural modifications on biological activity, would be crucial in guiding the design of more potent and specific analogues.

Potential Applications in Materials Science Research

The unique molecular structure of this compound suggests its potential utility in the development of novel functional materials, although specific research in this area is not yet prevalent.

Development of Functional Materials Utilizing this compound Derivatives

The presence of both a rigid aromatic core (the isopropylphenyl group) and a flexible alkyl chain terminating in a reactive amine group makes derivatives of this compound interesting candidates for the synthesis of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and their molecular organization can be influenced by external stimuli. environmentaljournals.org

Schiff bases, formed by the condensation reaction of a primary amine with an aldehyde or ketone, are a well-known class of compounds that can exhibit liquid crystalline properties. The reaction of this compound with various aromatic aldehydes could lead to the formation of Schiff base derivatives. The resulting imine linkage, in conjunction with the aromatic rings, can contribute to the molecular rigidity and anisotropy required for the formation of mesophases (liquid crystal phases). The length and nature of the alkyl chain and the substituents on the aromatic rings would play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. environmentaljournals.orgresearchgate.netmdpi.comnih.govechemcom.com

Role in Polymer Chemistry and Advanced Coatings

Primary amines are widely used as curing agents or hardeners for epoxy resins. The amine groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional network, resulting in a hard and durable material. While there is no specific research detailing the use of this compound in this context, its primary amine functionality makes it a theoretical candidate for such applications.

Exploration in Agrochemical Research

Recent studies on structurally related compounds suggest that derivatives of this compound hold promise for the development of new agrochemicals, particularly as fungicides and herbicides.